DBeQ - 177355-84-9

DBeQ

Catalog Number: EVT-264961
CAS Number: 177355-84-9
Molecular Formula: C22H20N4
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) is a small molecule identified as a potent, reversible, and ATP-competitive inhibitor of the p97 ATPase [, ]. p97, also known as valosin-containing protein (VCP) or Cdc48, is a highly conserved and essential AAA+ ATPase [] that plays a crucial role in various cellular processes, including protein degradation pathways (e.g., ubiquitin-proteasome system and autophagy), endoplasmic reticulum-associated degradation (ERAD), Golgi membrane reassembly, membrane fusion, and DNA repair [, ]. DBeQ's ability to inhibit p97 has made it a valuable tool in scientific research, particularly in understanding p97 biology and exploring its potential as a therapeutic target in various diseases, including cancer [].

Future Directions
  • Developing DBeQ derivatives with improved selectivity: While DBeQ is a potent p97 inhibitor, it can also affect other cellular targets [, ]. Developing derivatives with higher selectivity for p97 will be crucial for minimizing off-target effects and improving its therapeutic potential.
  • Exploring the therapeutic potential of DBeQ in combination therapies: Combining DBeQ with other anticancer agents, such as proteasome inhibitors or HDAC inhibitors, could enhance its efficacy and overcome drug resistance [, , ].
  • Investigating the role of p97 in specific diseases: DBeQ can be used to further explore the role of p97 in various diseases, such as neurodegenerative disorders [, ], infectious diseases [, ], and immune-related disorders [], to identify novel therapeutic strategies.

2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240)

Relevance to DBeQ: ML240 is structurally related to DBeQ and acts as a p97 ATPase inhibitor []. Unlike DBeQ, ML240 specifically targets the D2 domain of p97 []. Similar to DBeQ, its inhibitory activity is reduced by the p47 cofactor []. ML240 also exhibits anticancer activity, inducing ER stress and apoptosis in various cancer cell lines [, , ].

CB-5083

Relevance to DBeQ: CB-5083 is an orally bioavailable p97 inhibitor that targets the D2 ATPase domain, similar to ML240 and ML241 [, ]. While both CB-5083 and DBeQ demonstrate potent anti-cancer activity, resistance mutations can develop against CB-5083, highlighting the need for alternative p97 inhibitors like DBeQ [, , ].

NMS-873

Relevance to DBeQ: NMS-873 is an allosteric inhibitor of p97, meaning it binds to a site distinct from the ATP-binding site where DBeQ acts [, ]. While DBeQ displays greater potency in inhibiting p97 ATPase activity compared to NMS-873 in NSCLC cells, both compounds induce apoptosis and inhibit cell proliferation []. Significantly, NMS-873 retains efficacy against CB-5083 resistant cancer cells, suggesting it acts through a different mechanism than ATP-competitive inhibitors like DBeQ [].

Eeyarestatin 1 (EerI)

Relevance to DBeQ: EerI is a p97 inhibitor with a distinct mechanism of action compared to DBeQ []. While both compounds disrupt the secretory apparatus of multiple myeloma cells (MMCs), their effects on cellular responses differ considerably []. This difference highlights the complex roles of p97 in maintaining cellular homeostasis and the potential for developing targeted therapies by exploiting specific p97 functions.

6-Thioguanine (6-TG)

Relevance to DBeQ: Although structurally unrelated to DBeQ, 6-TG indirectly interacts with the p97 pathway []. This thiopurine drug triggers the unfolded protein response (UPR), leading to the degradation of viral glycoproteins []. Notably, DBeQ can partially rescue the accumulation of certain viral proteins by inhibiting p97, which participates in the ER-associated degradation (ERAD) pathway enhanced by 6-TG [].

Other Related Compounds:

  • OSSL_325096: This compound shares a similar structure with DBeQ and demonstrates potent anti-myeloma activity by inhibiting p97 ATPase activity and inducing ER stress [].
  • Neddylation inhibitor MLN4924: While structurally distinct from DBeQ, this compound blocks the spironolactone-induced degradation of XPB, similar to VCP/p97 inhibitors like DBeQ, highlighting potential cross-talk between these pathways [].
  • ZINC96021026 (ML-240): This compound, identified through in silico screening, shows potent antileishmanial activity and exhibits a similar structure to ML-240, a known DBeQ analog and p97 inhibitor, suggesting a potential link between p97 inhibition and its leishmanicidal effect [].
Source and Classification

DBeQ is classified under quinazoline derivatives, a group known for their biological activity. The compound is primarily sourced from chemical synthesis methods, which allow for the modification of its structure to enhance potency and specificity against target proteins. Its chemical structure can be represented by the CAS number 177355-84-9 .

Synthesis Analysis

Methods and Technical Details

The synthesis of DBeQ involves several key steps:

The detailed synthetic pathway can be summarized as follows:

  • Esterification of pyrazine carboxylic acid.
  • Reaction with hydrazine hydrate.
  • Coupling with quinazoline derivatives.
Molecular Structure Analysis

Structure and Data

DBeQ features a complex molecular structure characterized by its quinazoline core, which is substituted at various positions to enhance its biological activity. The structural formula can be depicted as follows:

C20H20N2O\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}

Key structural data includes:

  • Molecular Weight: 316.39 g/mol
  • Melting Point: Not specified in available data but typically assessed during characterization.

The compound's structure allows it to effectively bind to the ATP-binding sites of p97, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

DBeQ has been shown to undergo specific interactions within biological systems:

  1. Inhibition of p97 ATPase Activity: DBeQ binds to p97, preventing its ATPase activity, which is crucial for various cellular functions including protein degradation.
  2. Induction of Apoptosis: The compound triggers apoptotic pathways by activating caspases, specifically caspase-3 and caspase-7, leading to programmed cell death in cancer cells .

The effectiveness of DBeQ has been quantified with an IC50 value of approximately 1.5 μM against p97 ATPase, indicating its potency as an inhibitor .

Mechanism of Action

Process and Data

DBeQ operates through a multifaceted mechanism:

  • Inhibition of Protein Degradation: By blocking p97's function, DBeQ impedes the degradation pathways associated with endoplasmic reticulum-associated degradation (ERAD) and autophagy.
  • Caspase Activation: The compound rapidly activates executioner caspases, leading to increased apoptosis in cancer cell lines such as HeLa and RPMI8226 .

Data from experiments indicate that DBeQ effectively disrupts both ubiquitin-dependent degradation and autophagic protein clearance pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DBeQ exhibits several notable physical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (greater than 16 mg/mL).
  • Stability: Stable under appropriate storage conditions (below -20°C).

Chemical properties include:

  • Reactivity towards biological targets (specifically p97).
  • Selectivity for certain cellular pathways involved in protein degradation.

These properties make DBeQ a valuable tool in biochemical research .

Applications

Scientific Uses

DBeQ has garnered attention for its potential applications in scientific research, particularly in cancer therapy:

  1. Cancer Research: Its ability to induce apoptosis makes it a candidate for developing treatments targeting malignancies that rely on p97 functions.
  2. Biochemical Studies: Used as a tool compound to study the roles of p97 in various cellular processes including autophagy and protein homeostasis.

Research continues to explore additional therapeutic avenues where DBeQ may play a significant role due to its unique mechanism of action against p97 ATPase .

Introduction to DBeQ in Targeted Protein Homeostasis Disruption

Discovery and Development of DBeQ as a p97/VCP ATPase Inhibitor

DBeQ emerged from a high-throughput screening (HTS) campaign conducted through the NIH Molecular Libraries Probe Production Centers Network (MLPCN). Researchers screened >200,000 compounds for inhibitors of p97 ATPase activity using a malachite green phosphate detection assay. DBeQ was identified as a potent, reversible, and ATP-competitive inhibitor with an IC₅₀ of 0.9 μM against purified p97. Crucially, it exhibited >20-fold selectivity for p97-dependent substrates over p97-independent proteasomal degradation in cellular models [6].

Mechanistic characterization revealed DBeQ’s unique dual-pathway inhibition:

  • Proteasomal disruption: Stabilized ubiquitinated ERAD substrates (e.g., TCRα-GFP) and induced ER stress, evidenced by elevated BiP/GRP78 levels [6].
  • Autophagic blockade: Inhibited autophagosome maturation within 30 minutes of treatment, preventing LC3-II turnover independently of proteasomal effects [6].

Structural analyses confirmed DBeQ binds competitively in the D2 ATPase pocket of p97, exploiting interactions with Walker A/B motifs (Gly⁵⁴¹, Lys⁵⁴⁴, Asp⁶⁰⁶) to prevent nucleotide engagement. This binding was reversible upon washout, distinguishing it from irreversible inhibitors like NMS-873 [5] [10].

Table 1: Comparative Profile of p97 Inhibitors [4] [5] [6]

CompoundIC₅₀ (μM)Target DomainSelectivity vs. ProteasomeCellular Phenotypes
DBeQ0.9D2 ATPase>20-foldERAD block, autophagy inhibition
CB-50830.011D2 ATPase>100-foldER retention, UPR activation
NMS-8730.03D1-D2 allosteric site~10-foldAggresome formation
ML2400.1D2 ATPase>50-foldSynergistic with bortezomib

Therapeutic validation studies demonstrated DBeQ’s broad anticancer efficacy:

  • Induced caspase-3/7 activation in multiple myeloma and osteosarcoma cells within 4 hours (EC₅₀ = 3.2 μM) [6].
  • Exhibited synthetic lethality in VPS4-deficient cancers, where p97 inhibition exacerbated endolysosomal damage and caspase-8-mediated apoptosis [1].
  • Suppressed tumor growth in syngeneic neuroblastoma models, correlating with accumulation of polyubiquitinated proteins and CHOP expression [1].

Rationale for Targeting AAA+ ATPases in Oncogenic Pathways

AAA+ ATPases constitute a family of mechanoenzymes that utilize ATP hydrolysis to remodel macromolecular complexes. Their dysregulation in cancer creates targetable vulnerabilities through non-oncogene addiction—dependence on proteostasis pathways for survival despite genetic instability [3] [4].

p97/VCP as a master regulator coordinates:

  • ER-associated degradation (ERAD): Extracts misfolded proteins from the ER for proteasomal degradation. Cancer cells with secretory phenotypes (e.g., myeloma) exhibit extreme ERAD dependence [3] [7].
  • Autophagosome maturation: Facilitates lysosomal fusion and cargo degradation, critical for nutrient recycling in hypoxic tumors [6].
  • DNA damage repair: Removes Ku80 from double-strand breaks via ubiquitin-directed segregation [5] [10].

Table 2: Oncogenic Roles of AAA+ ATPases Targeted by DBeQ [1] [3] [5]

AAA+ ATPaseCellular FunctionCancer RelevanceDBeQ Impact
p97/VCPERAD, autophagy, DNA repairOverexpressed in 50% of solid tumors; correlates with poor prognosisBlocks substrate unfolding, induces UPR/ER stress
VPS4ESCRT-III disassembly, endosomal repairParalogs (VPS4A/B) lost in osteosarcoma, creating dependencySynergizes with VPS4 loss; enhances apoptosis
Rho-ROCKActin cytoskeleton remodelingDrives metastasis via cell motilityStabilizes F-actin; inhibits migration via RhoA accumulation

Cancer cells exhibit heightened vulnerability to p97 inhibition due to:

  • Aneuploidy-induced proteotoxicity: Imbalanced protein expression from chromosomal gains/losses increases misfolded protein burden [4].
  • Oncogene-driven synthesis: MYC or RAS activation elevates protein production, amplifying ERAD/autophagy dependence [7].
  • Synthetic lethality: Loss of paralogous AAA+ ATPases (e.g., VPS4A in breast cancer) creates reliance on residual p97 activity. DBeQ triggers catastrophic protein aggregation in such contexts [1].

Molecular consequences of DBeQ-mediated p97 inhibition include:

  • Unresolved ER stress: Accumulation of polyubiquitinated proteins activates PERK-IRE1α arms of the UPR, upregulating pro-apoptotic CHOP and BIM [3] [4].
  • Disabled autophagy: Impaired LC3-II degradation depletes nutrients and promotes ROS-mediated death [6].
  • Metastasis suppression: Stabilized F-actin and reduced cell motility via dysregulated RhoA-ROCK-LIMK signaling, inhibiting invasion [9].

Structural studies reveal that cancer-associated p97 mutations (e.g., R155H in IBMPFD) increase D2 ATPase activity and cofactor binding affinity. DBeQ normalizes this hyperactivity, suggesting therapeutic potential beyond oncology [5] [10].

Table 3: Structural Domains of p97 and DBeQ Interactions [5] [10]

DomainFunctionKey MotifsDBeQ Binding Effects
N-domainAdaptor binding (e.g., Ufd1-Npl4)Binding grooves for ubiquitin modifiersConformational shift reduces substrate recruitment
D1 AAA+Hexamer stabilizationWalker A (G²⁸⁵KGG²⁸⁹), Sensor-I (N³⁴⁸)Indirect allostery; couples D2 inhibition to N-domain positioning
D2 AAA+Primary ATP hydrolysisWalker A (G⁵⁴¹KGG⁵⁴⁵), Arginine finger (R⁶³⁵)Competitive occupancy prevents ATP engagement; reduces pore loop mobility
C-terminal tailProteasome/cofactor interactionsHbYX motifNo direct binding; indirect effects via hexamer destabilization

The development of DBeQ underscores the therapeutic viability of AAA+ ATPase inhibition in exploiting cancer-specific proteostatic vulnerabilities. Its multifaceted disruption of ERAD, autophagy, and cytoskeletal remodeling provides a blueprint for targeting non-oncogene co-dependencies in malignant cells [1] [6] [9].

Properties

CAS Number

177355-84-9

Product Name

DBeQ

IUPAC Name

2-N,4-N-dibenzylquinazoline-2,4-diamine

Molecular Formula

C22H20N4

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26)

InChI Key

QAIMUUJJAJBPCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

DBeQ cpd
N2,N4-dibenzylquinazoline-2,4-diamine

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.